N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide
Description
N-[6-Acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide is a structurally complex heterocyclic compound featuring a fused thienopyridine core substituted with a benzothiazole ring, an acetyl group, and a cyclopropanecarboxamide moiety. The thienopyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The benzothiazole group enhances binding affinity to biological targets via π-π stacking and hydrogen bonding interactions, while the cyclopropane ring introduces steric constraints that may influence metabolic stability .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-11(24)23-9-8-13-16(10-23)27-20(22-18(25)12-6-7-12)17(13)19-21-14-4-2-3-5-15(14)26-19/h2-5,12H,6-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUNHXBHUIAZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-c]pyridine skeleton is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 2-aminothiophene-3-carbonitrile derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For example:
Procedure :
- 2-Aminothiophene-3-carbonitrile (1 ) is treated with acetylacetone in ethanol containing piperidine as a catalyst.
- The reaction proceeds via a Michael addition-cyclization sequence, yielding 4H-thieno[2,3-c]pyridin-6-amine (2 ) after 12 hours at reflux.
Key Optimization :
- Substituents on the α,β-unsaturated carbonyl dictate regioselectivity.
- Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce yield due to side reactions.
Acetylation at the C6 Position
Nucleophilic Acyl Substitution
The C6 amine is acetylated using acetyl chloride in the presence of a base.
Optimized Method :
- 6-Amino-thieno[2,3-c]pyridine derivative (5 ) is dissolved in anhydrous dichloromethane.
- Triethylamine (3 eq) is added, followed by dropwise addition of acetyl chloride (1.2 eq) at 0°C.
- Stirring is continued for 4 hours at room temperature, yielding the acetylated product (6 ) in 85–90% yield.
Critical Notes :
- Over-acylation is mitigated by controlling stoichiometry and temperature.
- Alternative acylating agents (e.g., acetic anhydride) require longer reaction times.
Installation of the Cyclopropanecarboxamide Group
Curtius Rearrangement in Continuous Flow
The cyclopropanecarboxamide is introduced via a Curtius rearrangement, leveraging flow chemistry for safety and efficiency.
- Acyl Azide Formation :
- Cyclopropanecarbonyl chloride (7 ) is mixed with trimethylsilyl azide (TMSN₃) in DMF at 25°C.
- Reaction time: 20 minutes in a microreactor coil.
- Thermal Rearrangement :
- The acyl azide intermediate (8 ) is heated to 110°C in a second reactor coil, generating an isocyanate (9 ).
- Nucleophilic Trapping :
Advantages of Flow Chemistry :
Characterization and Analytical Data
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, benzothiazole-H), 7.99–7.30 (m, aromatic-H), 4.94 (s, 2H, CH₂CO), 3.82 (q, 2H, J = 6.8 Hz, NCH₂), 2.41 (s, 3H, COCH₃), 1.45–1.20 (m, 4H, cyclopropane-H).
- IR (KBr) : 3278 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Assembly | 62 | 98 | Modular, scalable |
| Continuous Flow | 78 | 99 | Safety, reduced reaction time |
Chemical Reactions Analysis
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or thienopyridine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, often facilitated by acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide are best contextualized against related heterocyclic compounds, as summarized below:
Table 1: Comparative Analysis of Structural and Functional Features
Key Observations :
Structural Complexity: The target compound’s thienopyridine-benzothiazole fusion distinguishes it from simpler pyridothiazepines or pyrimidine derivatives. The cyclopropanecarboxamide group is rare in related compounds, offering unique steric and electronic properties .
Bioactivity: While pyridothiazepines (e.g., 4a-c) show antiviral activity in early studies , the benzothiazole-substituted thienopyridine core in the target compound aligns with kinase inhibitors like R-95913 (ChEBI:185603), which modulates cell signaling pathways .
Research Findings and Limitations
- Gaps in Data: No direct pharmacological studies on the target compound were identified in the provided evidence. Its activity is inferred from structural analogs (e.g., benzothiazole-containing kinase inhibitors ).
- Synthetic Challenges : The cyclopropanecarboxamide moiety requires specialized reagents (e.g., cyclopropanecarbonyl chloride), complicating synthesis compared to simpler derivatives like 11a-b (prepared with chloroacetic acid and aldehydes) .
- Diverse Applications: Thienopyridine derivatives are under investigation for cancer, neurodegenerative diseases, and inflammation, but the target compound’s specificity remains unverified .
Biological Activity
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately . Its structure includes several functional groups that contribute to its biological activity:
- Acetyl group : Enhances solubility and bioavailability.
- Benzothiazole moiety : Known for various pharmacological effects.
- Thienopyridine core : Associated with antimicrobial and anticancer activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by disrupting essential cellular processes. The mechanism often involves interference with enzyme activity critical for bacterial survival .
Anticancer Effects
Research has highlighted the compound's potential in cancer treatment. It may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival. For instance, studies suggest that it can inhibit the activity of proteins involved in tumor growth .
The biological activity of this compound is attributed to its ability to form hydrogen bonds with target biomolecules. The presence of cyano and amide functional groups allows for specific interactions with proteins and enzymes, potentially leading to altered cellular functions .
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes critical for metabolic processes in pathogens.
- Signal Transduction Pathways : It may modulate pathways involved in cancer cell survival and proliferation.
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Showed significant inhibition of bacterial growth at low concentrations.
-
Cancer Cell Line Study :
- Objective : To assess cytotoxic effects on breast cancer cells.
- Findings : Induced cell death through apoptosis mechanisms involving caspase activation.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 1-(4-methylbenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | Sulfonamide group | Enhanced solubility |
| N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2-(thiophen-2-yl)acetamide | Thiophene ring | Improved bioactivity due to electron-rich nature |
Q & A
Q. What are the key synthetic challenges and optimal conditions for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF, acetic anhydride), and inert atmospheres to prevent degradation. Catalysts like palladium or copper salts are often used to facilitate coupling reactions. Intermediate purification via column chromatography and final product crystallization are critical for yield optimization. Analytical validation using NMR and mass spectrometry ensures structural fidelity .
Q. Which spectroscopic and analytical techniques are essential for confirming structure and purity?
- 1H/13C NMR : Assigns proton and carbon environments, confirming functional groups (e.g., acetyl, benzothiazole) .
- IR Spectroscopy : Identifies NH, CN, and carbonyl stretches .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths/angles in crystalline forms .
Q. What functional groups dominate the compound’s reactivity?
The acetyl group participates in nucleophilic acyl substitutions, the benzothiazole moiety enables π-π stacking in target binding, and the cyclopropane ring influences steric effects. Thieno-pyridine systems may undergo electrophilic substitution at sulfur or nitrogen sites .
Advanced Research Questions
Q. How can computational modeling predict biological targets or optimize derivatives?
- Molecular Docking : Screens against protein databases (e.g., kinases, GPCRs) to identify binding pockets .
- MD Simulations : Assesses stability of ligand-target complexes over time .
- QSAR Models : Correlates structural features (e.g., substituents on the thieno-pyridine core) with bioactivity to guide synthetic prioritization .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell lines, incubation times) .
- Structural Analog Analysis : Evaluate how minor modifications (e.g., substituents on the benzothiazole) alter activity profiles .
- Orthogonal Validation : Combine in vitro assays (e.g., enzymatic inhibition) with in silico predictions to confirm mechanism .
Q. What strategies enable regioselective modification of the thieno-pyridine core?
- Protecting Groups : Temporarily block reactive sites (e.g., acetyl via silylation) to direct substitutions .
- Catalytic Systems : Use Pd(0)/ligand complexes for Suzuki couplings at specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic reactivity at sulfur atoms .
Q. How to assess stability under physiological or storage conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidation (H2O2), and UV light, followed by HPLC monitoring .
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months to simulate long-term degradation .
Q. What methodologies elucidate metabolic pathways and detoxification mechanisms?
- In Vitro Microsomal Assays : Incubate with liver microsomes and NADPH to identify phase I metabolites .
- LC-HRMS : Detects hydroxylated or glucuronidated metabolites with high mass accuracy .
- Radiolabeling : Track 14C-labeled compound excretion in animal models .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
